4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine
Overview
Description
4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It has a unique chemical structure characterized by a fused ring system containing a thiophene ring and a pyrimidine ring, with a chlorine atom attached to the benzene ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Mechanism of Action
Target of Action
4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is a structural analog of purines and has been shown to have significant pharmacological properties . It has been used in the development of novel human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Mode of Action
The compound interacts with the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme . This interaction inhibits the function of the enzyme, thereby preventing the replication of the virus.
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme disrupts the life cycle of the HIV-1 virus. The virus is unable to replicate its genetic material, which prevents it from producing new virus particles . This disruption of the viral life cycle can help to control the spread of the virus in the body.
Pharmacokinetics
Similar compounds have been shown to have drug-like properties with very low toxic effects
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 replication. By inhibiting the reverse transcriptase enzyme, the compound prevents the virus from replicating its genetic material. This can help to control the spread of the virus in the body and reduce the viral load .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the compound can be affected by pH, temperature, and the presence of other substances
Biochemical Analysis
Biochemical Properties
4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to possess a wide range of therapeutic properties
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3H-benzo[4,5]thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride (POCl3) under reflux conditions. This reaction results in the formation of the desired compound with good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and improved purification techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted thienopyrimidines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and other reduced derivatives are typical reduction products.
Scientific Research Applications
4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine: Similar in structure but lacks the chlorine atom.
Benzo[4,5]thieno[3,2-D]pyrimidine: Similar core structure but different substituents.
4-Chlorothieno[2,3-D]pyrimidine: Similar but with a different ring fusion pattern
Uniqueness
4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is unique due to its specific ring fusion and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-[1]benzothiolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJAFENSUSLYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279098 | |
Record name | 4-Chloro[1]benzothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36822-09-0 | |
Record name | 4-Chloro[1]benzothieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36822-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro[1]benzothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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